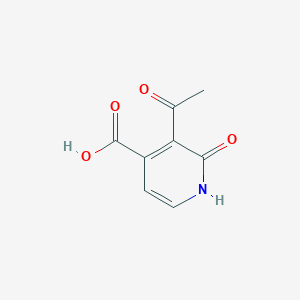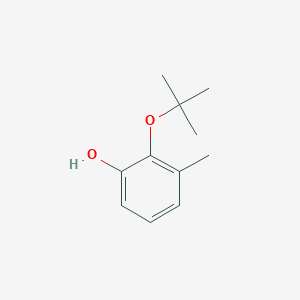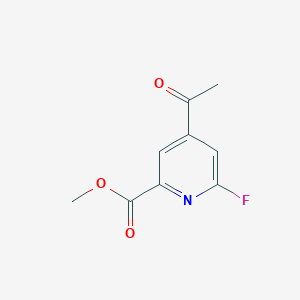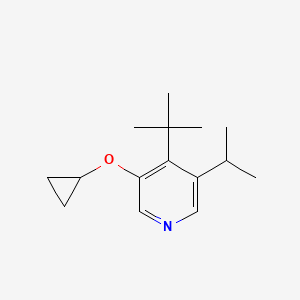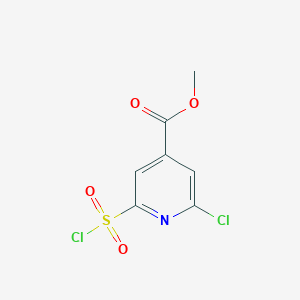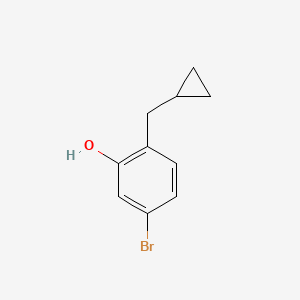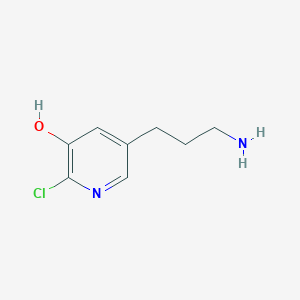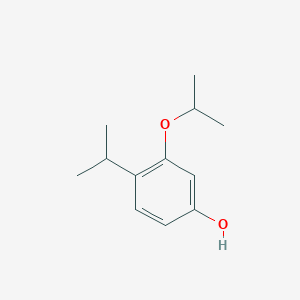
3-Isopropoxy-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-4-isopropylphenol: is an organic compound with the molecular formula C12H18O2. It is a derivative of phenol, characterized by the presence of isopropyl and isopropoxy groups attached to the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the formation of the isopropoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where phenol derivatives are reacted with alkylating agents under controlled conditions. Catalysts such as sulfuric acid or trifluoromethane sulfonic acid can be used to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride in aqueous solutions.
Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.
Major Products:
Oxidation Products: Quinone methides and dimeric or oligomeric compounds.
Substitution Products: Ethers and esters of this compound.
Aplicaciones Científicas De Investigación
3-Isopropoxy-4-isopropylphenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-4-isopropylphenol involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective against bacteria and fungi . Additionally, its phenolic hydroxyl group acts as a nucleophile, facilitating the formation of bonds with electrophilic carbon atoms in organic syntheses .
Comparación Con Compuestos Similares
4-Isopropylphenol: Similar in structure but lacks the isopropoxy group.
2-Isopropylphenol: Another isomer with the isopropyl group in a different position.
Uniqueness: 3-Isopropoxy-4-isopropylphenol is unique due to the presence of both isopropyl and isopropoxy groups, which enhance its lipophilicity and reactivity. This dual substitution pattern allows it to participate in a wider range of chemical reactions and applications compared to its isomers .
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-propan-2-yl-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-10(13)7-12(11)14-9(3)4/h5-9,13H,1-4H3 |
Clave InChI |
BUSFEVDYGOYDFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


